molecular formula C22H26ClN3O3S B2748558 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215612-98-8

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2748558
CAS RN: 1215612-98-8
M. Wt: 447.98
InChI Key: BQJSBZFCTAEZRM-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

A range of carboxamide derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Notably, certain derivatives exhibited potent cytotoxic effects, with IC50 values less than 10 nM against murine P388 leukemia and Lewis lung carcinoma, as well as human Jurkat leukemia cell lines. Some compounds also demonstrated curative potential in vivo against colon 38 tumors in mice at low doses, highlighting their potential as effective anti-cancer agents (Deady et al., 2005); (Deady et al., 2003).

Pharmacokinetics and Tumor Distribution

The pharmacokinetics and tissue distribution of similar compounds have been extensively studied, showing significant tumor retention compared to other tissues. For instance, SN 28049, a DNA-binding benzonaphthyridine derivative, displayed excellent antitumor activity partly due to its high tumor exposure and prolonged retention time in tumor tissues. These findings suggest that such compounds can selectively accumulate in tumors, potentially leading to enhanced therapeutic efficacy with reduced systemic toxicity (Lukka et al., 2012); (Lukka et al., 2010).

Antidepressant Potential

Additionally, the structural framework of the specified compound is conducive to modification, leading to the discovery of novel antidepressants. In particular, derivatives functioning as 5-HT3 receptor antagonists have been identified, showing promising antidepressant-like activity in preclinical models. This suggests potential therapeutic applications beyond oncology, including the treatment of depression and other mood disorders (Mahesh et al., 2011).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-14-11-17-20(12-15(14)2)29-22(23-17)25(8-7-24(3)4)21(26)16-5-6-18-19(13-16)28-10-9-27-18;/h5-6,11-13H,7-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJSBZFCTAEZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.